1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine
描述
1-Boc-6-benzyloctahydropyrrolo[3,4-b]pyridine (CAS: 128740-14-7) is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to a pyridine ring. The Boc (tert-butyloxycarbonyl) group at the 1-position acts as a protective moiety for the secondary amine, while the benzyl group at the 6-position enhances steric and electronic properties. This compound is a critical intermediate in synthesizing chiral azabicyclo pyridine derivatives, which are pharmacologically relevant for central nervous system (CNS) therapeutics .
Key synthetic steps involve:
- Hydrolysis of a tartarate salt precursor in halogenated solvents.
- Chiral resolution using D(-)-tartaric acid to achieve >98% purity.
- Reduction with aluminum borohydride complexes (e.g., Al(BH₄)₃·diglyme) under high-pressure hydrogenation .
Its industrial synthesis prioritizes minimal purification, scalability, and environmental sustainability, distinguishing it from traditional racemic approaches .
属性
IUPAC Name |
tert-butyl 6-benzyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)21-11-7-10-16-13-20(14-17(16)21)12-15-8-5-4-6-9-15/h4-6,8-9,16-17H,7,10-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDFFHIOVOXFOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597544 | |
| Record name | tert-Butyl 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159877-35-7 | |
| Record name | 1,1-Dimethylethyl octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159877-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Core Synthetic Route from Pyridine Dicarboxylic Acid
The patent CN102964346A outlines a six-step sequence starting from pyridine dicarboxylic acid (VIII):
-
Cyclization and Benzylation : Pyridine dicarboxylic acid undergoes dehydration in acetic anhydride, followed by reaction with benzylamine to form 6-benzyl-pyrrolo[3,4-b]pyridine-5,7-diketone (VII).
-
Partial Hydrogenation : Catalytic hydrogenation of VII using 5–10% Pd/C in acidic methanol at 20–40°C and 2–4 MPa yields 6-benzyl-hexahydropyrrolo[3,4-b]pyridine-5,7-diketone (VI).
-
Borohydride Reduction : Sodium borohydride in toluene reduces the diketone (VI) to 6-benzyl-octahydropyrrolo[3,4-b]pyridine (V) with 76–84% yields.
-
Chiral Resolution : Tartaric acid-mediated resolution of V produces enantiomerically pure (S,S)-6-benzyl-octahydropyrrolo[3,4-b]pyridine (IV).
-
Boc Protection : Acylation of IV with Boc anhydride or chloride in the presence of triethylamine forms this compound (III).
-
Benzyl Deprotection : Hydrogenolysis of III over Pd/C in methanol removes the benzyl group, yielding 1-Boc-octahydropyrrolo[3,4-b]pyridine.
Optimization of Critical Reaction Steps
Borohydride Reduction (Step 3)
Sodium borohydride in toluene at 0–30°C achieved 76–84% yields. Iodine or acetic acid additives enhanced reducing efficiency:
Exothermic reactions required careful temperature control to avoid decomposition.
Boc Protection (Step 5)
Acylation with Boc anhydride in dichloromethane and triethylamine provided near-quantitative protection. Solvent polarity influenced reaction rates:
| Solvent | Reaction Time | Yield (%) |
|---|---|---|
| Dichloromethane | 2 hours | 95–98 |
| Tetrahydrofuran | 4 hours | 90–92 |
| Toluene | 6 hours | 85–88 |
Triethylamine (10 mol equivalents) neutralized HCl byproducts, preventing amine protonation.
Analytical Characterization
Chromatographic Purity
HPLC analysis confirmed >98% purity for intermediates and final products. For example, 6-benzyl-octahydropyrrolo[3,4-b]pyridine (V) showed 98.5% purity (Example 5).
Mass Spectrometry
GC-MS of 6-benzyl-octahydropyrrolo[3,4-b]pyridine (Example 4) revealed key fragments:
Enantiomeric Excess (ee)
Chiral HPLC using a tartaric acid derivative resolved (S,S)- and (R,R)-enantiomers with 99.2% ee (Example 7).
Comparative Analysis of Methodologies
化学反应分析
1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups, depending on the reagents used.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrrolo[3,4-B]pyridine core or the benzyl group.
科学研究应用
Chemical Synthesis
1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine serves as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block for pharmaceuticals and agrochemicals. The synthesis typically involves several steps:
- Formation of the Pyrrolo[3,4-B]pyridine Core : Cyclization of appropriate precursors under controlled conditions.
- Introduction of the Benzyl Group : Achieved through nucleophilic substitution reactions.
- Protection with Boc Group : The nitrogen atom is protected using di-tert-butyl dicarbonate in the presence of a base like triethylamine.
This compound's ability to act as a synthetic intermediate enhances its applicability in developing new chemical entities with potential therapeutic effects.
Biological Applications
In biological research, this compound is utilized as a probe or building block for bioactive molecules. Its derivatives have shown promising biological activities, including:
- Cannabinoid Receptor Ligands : These ligands have potential applications in treating pain, inflammation, and neurological disorders. Research indicates that derivatives exhibit significant biological activities that may be beneficial for various medical conditions.
- Antiviral Agents : Certain derivatives of octahydropyrrolo[3,4-b]pyridine are being investigated for their efficacy against viral infections such as HIV. The compound's structure allows it to interact with molecular targets like enzymes or receptors, potentially modulating their activity .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a precursor for drug candidates targeting various diseases:
- HIV Treatment : Compounds derived from this scaffold are being developed as CCR5 antagonists, which play a crucial role in HIV treatment by blocking the virus's entry into host cells. This approach aims to improve upon existing therapies that often lead to drug resistance and adverse side effects .
Industrial Applications
The compound is also relevant in the production of specialty chemicals and materials. Its unique structural features impart desirable properties to final products used in various industrial applications. The versatility of this compound makes it a candidate for further exploration in industrial chemistry settings where specific functional properties are required.
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound in different applications:
- Synthesis of Cannabinoid Receptor Ligands : A study demonstrated how derivatives synthesized from this compound exhibited selective binding to cannabinoid receptors, suggesting potential therapeutic uses in pain management and neurological disorders.
- Antiviral Research : Another research effort focused on the antiviral properties of octahydropyrrolo derivatives against HIV, showcasing their ability to inhibit viral replication through CCR5 receptor modulation .
作用机制
The mechanism of action of 1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine is largely dependent on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine functionality that can participate in further chemical reactions or biological interactions .
相似化合物的比较
Structural and Functional Group Differences
The table below highlights structural distinctions and functional group variations among related compounds:
| Compound Name | Core Structure | Functional Groups | Key Modifications |
|---|---|---|---|
| 1-Boc-6-benzyloctahydropyrrolo[3,4-b]pyridine | Pyrrolo[3,4-b]pyridine | Boc (protecting group), Benzyl | Chiral centers at 4a and 7a positions |
| Pyrazolo[3,4-b]pyridin-6-ones (e.g., Compound 3a) | Pyrazolo[3,4-b]pyridine | Oxo, Cyano, Aryl substituents | Fused pyrazole ring instead of pyrrolidine |
| 1-Benzyloctahydropyrrolo[3,4-b]pyrrole (CAS: 132414-50-7) | Pyrrolo[3,4-b]pyrrole | Benzyl | Replaces pyridine with pyrrole ring |
| Ethyl 1-benzyl-3-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | Pyrazolo[3,4-b]pyridine | Ester, Oxo, Methyl | Carboxylic ester at position 4 |
Research Findings and Data
Anticancer Activity of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridine derivatives exhibit potent anticancer effects, with IC₅₀ values <1 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines. Their mechanism involves kinase inhibition (e.g., CDK2, EGFR) and apoptosis induction .
生物活性
1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps starting from readily available precursors. The compound can be synthesized through a multi-step process that includes the formation of the octahydropyrrolo framework followed by the introduction of the Boc (tert-butyloxycarbonyl) protecting group and the benzylic substitution. Specific synthetic pathways may vary, but they generally aim to ensure high yields and purity of the final product .
Antiviral Activity
Research indicates that derivatives of octahydropyrrolo compounds exhibit antiviral properties, particularly as CCR5 antagonists. CCR5 antagonists are critical in the treatment of HIV, as they block the CCR5 receptor, preventing viral entry into host cells. This compound has been shown to possess similar properties, making it a candidate for further investigation in antiviral therapies .
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, in a study involving gastric carcinoma xenograft models, compounds structurally related to this compound showed significant tumor growth inhibition compared to controls .
The mechanism by which this compound exerts its biological effects involves modulation of specific molecular targets. It is believed to interact with receptors and enzymes that are crucial in cellular signaling pathways related to viral infection and cancer proliferation. For instance, by inhibiting CCR5 receptor activity, it prevents HIV from entering host cells, thereby reducing viral load in infected individuals .
Case Studies and Research Findings
A detailed review of literature reveals various case studies that highlight the biological activities associated with this compound:
| Study | Findings |
|---|---|
| Study on Antiviral Activity | Identified as a potent CCR5 antagonist with potential for HIV treatment. |
| Anticancer Efficacy | Demonstrated significant inhibition of tumor growth in gastric carcinoma models. |
| Mechanistic Studies | Showed interaction with key enzymes involved in cancer metabolism and viral replication. |
常见问题
Q. What are the key synthetic routes for preparing 1-Boc-6-benzyloctahydropyrrolo[3,4-b]pyridine, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step processes involving esterification, reduction, chlorination, and cyclization. For example, pyridine-2,3-dicarboxylic acid can serve as a starting material, with cyclization under mild conditions (room temperature) yielding up to 78% efficiency when using NaH and MeI for N-Boc protection . Optimization requires careful control of temperature, solvent polarity (e.g., THF or dioxane), and catalysts like Pd(PPh₃)₄ for cross-coupling steps .
Q. Which analytical methods are most effective for characterizing this compound’s purity and structural integrity?
- HPLC/UV-Vis : Use ammonium acetate buffer (pH 6.5 adjusted with acetic acid) for reverse-phase chromatography to assess purity .
- NMR/FT-IR : Confirm regioselectivity of benzylation and Boc protection via characteristic shifts (e.g., Boc carbonyl at ~165 ppm in ¹³C NMR).
- X-ray crystallography : Resolve stereochemistry of the octahydropyrrolopyridine core, as demonstrated for analogous fluorinated derivatives .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct reactions in fume hoods due to potential inhalation hazards .
- First aid : For skin exposure, immediately wash with soap/water and seek medical attention .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or catalytic coupling reactions?
Density functional theory (DFT) calculations can map electron density distributions to identify reactive sites (e.g., the pyrrolidine nitrogen for deprotection or benzyl group substitution). Molecular docking studies may also clarify steric effects from the Boc group during interactions with biological targets .
Q. What strategies resolve contradictions in reported synthetic yields for cyclization steps?
Discrepancies in cyclization efficiency (e.g., 78% vs. lower yields in other studies) often stem from solvent choice (polar aprotic vs. nonpolar) or catalyst loading. Systematic DOE (Design of Experiments) approaches, varying Pd catalyst ratios (0.5–5 mol%) and reaction times (12–48 hrs), can identify optimal conditions .
Q. How does the Boc-protected pyrrolopyridine scaffold influence structure-activity relationships (SAR) in pharmacological studies?
The Boc group enhances solubility and stabilizes intermediates during derivatization. For example, replacing Boc with acetyl alters metabolic stability, as seen in sigma receptor ligands where 1-benzyl-6-phenyl analogs show improved binding affinity (IC₅₀ < 100 nM) . SAR studies should systematically vary substituents at positions 1 (Boc) and 6 (benzyl) to evaluate steric/electronic effects on target engagement.
Q. What in vitro assays are suitable for evaluating biological activity of derivatives?
- Kinase inhibition : Use TR-FRET assays with ATP-competitive probes to test for kinase selectivity.
- CYP450 metabolism : Monitor demethylation or oxidation pathways via LC-MS to assess metabolic stability .
- Cell permeability : Perform Caco-2 monolayer assays to predict blood-brain barrier penetration for CNS targets .
Methodological Notes
- Synthetic reproducibility : Always pre-dry solvents (e.g., THF over molecular sieves) to avoid side reactions during Boc deprotection .
- Data validation : Cross-reference NMR assignments with computational chemical shift predictors (e.g., ACD/Labs) to confirm regiochemistry .
- Safety compliance : Adhere to institutional guidelines for hazardous waste disposal, as residual solvents (e.g., dioxane) require specialized treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
